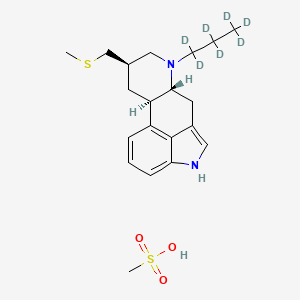

Pergolide Mesylate-d7

Description

Significance of Isotopic Labeling in Pharmaceutical Sciences

Isotopic labeling is a fundamental technique in the pharmaceutical sciences, providing unparalleled insights into the behavior of drug molecules within biological systems. musechem.comclearsynth.com This process involves the incorporation of isotopes, which are variants of elements with a different number of neutrons, into a drug molecule. simsonpharma.com The most commonly used isotopes in drug development include deuterium (B1214612) (²H or D), carbon-13 (¹³C), tritium (B154650) (³H), and carbon-14 (B1195169) (¹⁴C). chemicalsknowledgehub.com

This substitution allows researchers to track the drug's journey and fate with high precision without significantly altering its fundamental chemical and physiological properties. musechem.comclearsynth.com The ability to trace these labeled compounds is crucial for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile, which is a cornerstone of modern drug development. musechem.comclearsynth.comsimsonpharma.com By providing a clear view of a drug's lifecycle in the body, isotopic labeling helps in identifying metabolites, understanding reaction mechanisms, and ensuring the development of safer and more effective pharmaceuticals. musechem.comsimsonpharma.com

Role of Deuterium Substitution in Drug Discovery and Development Research

Deuterium, a stable, non-radioactive isotope of hydrogen, has gained significant attention in drug discovery. nih.govresearchgate.net The substitution of hydrogen with deuterium, known as deuteration, is considered one of the most subtle chemical modifications possible. nih.gov Despite the minimal structural change, this substitution can have a profound impact on a drug's metabolic profile due to the "Deuterium Kinetic Isotope Effect" (DKIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and this increased bond strength can slow down metabolic reactions that involve the cleavage of this bond. informaticsjournals.co.in

The primary application of deuterium substitution in research is to modulate the pharmacokinetic properties of a drug. nih.govinformaticsjournals.co.in By strategically replacing hydrogen atoms at sites of metabolic attack with deuterium, researchers can slow down the rate of metabolism. nih.govplos.org This can lead to several observable changes in a drug's research profile:

Reduced Clearance and Prolonged Half-Life: Slower metabolism often results in the drug remaining in the system for longer, leading to a longer half-life and reduced clearance. nih.gov

Altered First-Pass Effect: For orally administered drugs that undergo significant metabolism in the liver before reaching systemic circulation (the first-pass effect), deuteration can decrease this effect, potentially increasing bioavailability in research models.

These modifications are studied to understand how drug exposure can be optimized. nih.govnih.gov

Deuteration is a powerful tool for studying the metabolic pathways of a drug. musechem.comclearsynth.com By observing how the presence of deuterium alters the formation of various metabolites, researchers can identify the primary sites of metabolic activity on a molecule. nih.gov

If a particular metabolic pathway is slowed by deuteration, it can sometimes lead to an increase in metabolism through alternative pathways, a phenomenon known as "metabolic switching" or "shunting". nih.govplos.org Studying these shifts provides a more detailed map of how a drug is broken down in the body, which is critical for identifying potentially active or toxic metabolites. nih.govnih.gov Deuterium metabolic imaging (DMI) is an emerging technique that uses deuterated substrates to visualize metabolic processes in real-time within living tissues. bohrium.com

In the field of quantitative bioanalysis, particularly in methods using liquid chromatography-mass spectrometry (LC-MS), deuterated compounds are invaluable as internal standards. scispace.comnih.gov An internal standard is a compound of known concentration added to a sample to correct for variability during the analytical process. researchgate.netresearchgate.net

Stable isotope-labeled (SIL) compounds, such as Pergolide (B1684310) Mesylate-d7, are considered the gold standard for use as internal standards in LC-MS assays. scispace.comnih.govacanthusresearch.com Because they are chemically almost identical to the non-labeled analyte (the drug being measured), they behave very similarly during sample extraction, chromatography, and ionization in the mass spectrometer. acanthusresearch.com However, the SIL internal standard has a higher mass due to the deuterium atoms. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. acanthusresearch.com This co-elution and differential detection enable highly accurate and precise quantification of the drug in complex biological matrices like blood or plasma. scispace.comresearchgate.net

Overview of Pergolide and its Research Context

Pergolide is a synthetic, ergot-derived compound that was developed for its action on dopamine (B1211576) receptors. wikipedia.orgnih.gov It was withdrawn from the U.S. market for human use in 2007 but continues to be used in veterinary medicine and as a tool in scientific research. wikipedia.orgdrugbank.com

Pergolide belongs to the ergoline (B1233604) class of chemical compounds. wikipedia.orgdrugs.com Its primary mechanism of action in a research context is as a potent agonist for dopamine D2 and D1 receptors. nih.govdrugs.com Dopamine receptors are critical in the central nervous system, and their stimulation by an agonist like Pergolide can elicit a range of physiological responses. drugbank.com In addition to its high affinity for dopamine receptors, research has shown that Pergolide also interacts with various serotonin (B10506) (5-HT) and adrenergic receptors. wikipedia.orgdrugbank.com Its complex pharmacology, interacting with multiple receptor subtypes, makes it a subject of interest in neuropharmacological research. drugbank.com The compound used in research is typically the mesylate salt, Pergolide Mesylate, to improve its solubility and handling properties. nih.govcymitquimica.com

The metabolism of Pergolide is extensive, occurring primarily in the liver, with at least 10 different metabolites identified, including Pergolide sulfoxide (B87167) and Pergolide sulfone. drugs.comnih.gov Given this complex metabolic profile, deuterated versions of the molecule like Pergolide Mesylate-d7 serve as essential tools for its detailed study. pharmaffiliates.comamazonaws.com

Interactive Data Table: Properties of Pergolide

| Property | Information | Source |

|---|---|---|

| Chemical Class | Ergoline Derivative | wikipedia.orgdrugs.com |

| Primary Mechanism | Dopamine D1 and D2 Receptor Agonist | nih.govmedchemexpress.com |

| Other Receptor Interactions | Serotonin (5-HT) and Adrenergic Receptors | wikipedia.orgdrugbank.com |

| Metabolism | Extensively Hepatic | wikipedia.orgdrugs.com |

| Protein Binding | Approximately 90% | wikipedia.orgdrugs.com |

| Known Metabolites | Pergolide sulfoxide, Pergolide sulfone | drugs.com |

Interactive Data Table: Research Applications of Deuterated Compounds

| Application Area | Specific Use | Scientific Principle | Source |

|---|---|---|---|

| Pharmacokinetic Studies | Modify and study drug half-life, clearance, and bioavailability. | Deuterium Kinetic Isotope Effect (DKIE) slows bond cleavage at metabolic sites. | nih.govnih.gov |

| Metabolic Profiling | Identify metabolic pathways and detect "metabolic switching". | Slowing one metabolic route can reveal alternative pathways. | musechem.comnih.govplos.org |

| Quantitative Bioanalysis | Act as a high-fidelity internal standard for LC-MS assays. | Near-identical chemical behavior with a distinct mass allows for precise quantification. | scispace.comnih.govacanthusresearch.com |

Historical Research Applications of Pergolide in Non-Human Models

Pergolide, an ergoline-based dopamine receptor agonist, has been the subject of extensive research in various non-human models, primarily to understand its efficacy and mechanism of action in conditions like Parkinson's disease. wikipedia.orgneurology.org These studies have been crucial in elucidating its pharmacological profile.

In rodent models, particularly rats with 6-hydroxydopamine-induced lesions of the nigrostriatal pathway, which mimic parkinsonism, pergolide demonstrated potent and long-lasting behavioral effects, such as inducing circling behavior. neurology.org These studies suggested that pergolide was more potent than other dopamine agonists like bromocriptine (B1667881) and lergotrile. neurology.org Research in rats also indicated that long-term administration of pergolide could have a protective effect on dopaminergic cells, potentially by reducing oxidative stress. neurology.org Some studies in rats also explored the impact of pergolide on motivational aspects of behavior. uconn.edu

Non-human primate models have also been instrumental in pergolide research. In monkeys with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced parkinsonism, pergolide was shown to improve motor symptoms. nih.gov These studies helped to differentiate its effects from other dopamine agonists and to understand its activity at both D1 and D2 dopamine receptors. neurology.orgnih.gov Furthermore, research in non-human primates investigated the interactions between pergolide and other receptor systems, such as the cannabinoid system. nih.gov

Pergolide has also been studied extensively in horses for the treatment of Pituitary Pars Intermedia Dysfunction (PPID), also known as Equine Cushing's Syndrome. wikipedia.orgfda.gov This research has been vital in establishing effective treatment protocols for this common equine endocrine disorder. fda.govlarvol.com

The following table summarizes some of the key research applications of pergolide in non-human models:

| Model Organism | Research Focus | Key Findings |

| Rats | Parkinson's disease models, motivational behavior | Potent and long-lasting effects in reversing motor deficits; potential neuroprotective effects; complex effects on motivation. neurology.orgneurology.orguconn.edu |

| Monkeys | Parkinson's disease models, receptor interactions | Improvement of parkinsonian symptoms; activity at both D1 and D2 dopamine receptors. neurology.orgnih.govnih.gov |

| Horses | Pituitary Pars Intermedia Dysfunction (PPID) | Effective in managing clinical signs of PPID. wikipedia.orgfda.govlarvol.com |

| Rabbits | Valvular heart disease models | Long-term administration induced valvular alterations characterized by extracellular matrix remodeling. mdpi.com |

Rationale for Deuteration of Pergolide Mesylate

The rationale for developing this compound, a deuterated form of Pergolide Mesylate, is rooted in the principles of deuterium-based drug optimization, primarily aimed at altering the compound's metabolic fate to potentially enhance its pharmacokinetic properties. portico.orgmedchemexpress.com

Pergolide undergoes extensive metabolism in the liver, a process largely mediated by cytochrome P450 (CYP) enzymes. ontosight.ainih.govhmdb.ca In vitro studies have indicated that pergolide interacts with several CYP isoforms, including CYP3A4 and CYP2D6. hmdb.canih.gov The metabolism of pergolide involves oxidation, leading to the formation of metabolites such as pergolide sulfoxide and pergolide sulfone. ontosight.aimedchemexpress.com

The primary motivation for deuterating pergolide is to leverage the kinetic isotope effect to slow down its rate of metabolism. portico.orgnih.gov By strategically replacing hydrogen atoms with deuterium at sites susceptible to enzymatic oxidation, the C-D bonds become more resistant to cleavage by CYP enzymes. portico.orgnih.gov This can lead to several potential benefits:

Increased Half-Life and Exposure: This reduction in clearance could lead to a longer plasma half-life and increased total drug exposure (AUC). wikipedia.org

Altered Metabolite Profile: Deuteration might also shift the metabolic pathway, potentially reducing the formation of specific metabolites. ontosight.aicdnsciencepub.com This could be advantageous if certain metabolites contribute to adverse effects.

This compound is specifically labeled with deuterium, and its primary application in research is as a labeled internal standard for analytical and bioanalytical studies. pharmaffiliates.comlgcstandards.com This allows for precise quantification of the non-deuterated pergolide in biological samples during pharmacokinetic and metabolism studies. medchemexpress.compharmaffiliates.com While its direct therapeutic application is not the primary focus, the study of this compound provides valuable insights into the metabolic pathways of pergolide and the potential impact of deuteration on its disposition.

The following table outlines the key metabolic aspects of pergolide and the rationale for its deuteration:

| Metabolic Aspect | Description | Rationale for Deuteration |

| Primary Site of Metabolism | Liver ontosight.ainih.gov | To slow hepatic metabolism and reduce first-pass effect. portico.org |

| Key Metabolic Enzymes | Cytochrome P450 (CYP) enzymes, including CYP3A4 and CYP2D6. hmdb.canih.gov | To decrease the rate of CYP-mediated oxidation through the kinetic isotope effect. portico.orgnih.gov |

| Metabolic Reactions | Oxidation, leading to metabolites like pergolide sulfoxide. ontosight.ai | To stabilize the molecule at sites of oxidation, potentially altering the metabolite profile. nih.govcdnsciencepub.com |

| Pharmacokinetic Profile | Extensive first-pass metabolism. nih.gov | To improve bioavailability and prolong the duration of action by reducing metabolic clearance. wikipedia.org |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C₂₀H₂₃D₇N₂O₃S₂ |

|---|---|

Molecular Weight |

417.64 |

Synonyms |

(8β)-8-[(Methylthio)methyl]-6-propylergoline-d7 Mesylate; Celance-d7; Permax-d7; Nopar-d7; LY-127809-d7; |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Labeling of Pergolide Mesylate D7

General Principles of Deuterium (B1214612) Incorporation into Organic Molecules

The introduction of deuterium into organic molecules can be achieved through several established methodologies. researchgate.net These methods range from direct exchange reactions on the target molecule to building the molecule from already deuterated starting materials. The choice of method depends on the desired labeling pattern, the complexity of the target molecule, and the required isotopic purity. researchgate.net

Hydrogen Isotope Exchange (HIE) is a widely utilized method for incorporating deuterium into organic molecules. nih.gov This process involves the direct replacement of a protium (¹H) atom with a deuterium (²H) atom on a C-H bond. acs.org These reactions are typically catalyzed by metals and use a deuterium source such as deuterium gas (D₂) or, more commonly and economically, deuterium oxide (D₂O). researchgate.net

Catalysts, often based on transition metals like palladium, platinum, or iridium, facilitate the activation of C-H bonds, allowing the exchange to occur under controlled conditions. youtube.comnih.gov The regioselectivity of the exchange—which specific hydrogens are replaced—can be influenced by the choice of catalyst, solvent, and reaction conditions. acs.org For instance, certain catalysts show a preference for labeling benzylic positions or positions alpha to a heteroatom. nih.govresearchgate.net HIE is particularly valuable for late-stage labeling, where deuterium is introduced into a complex, fully-formed molecule, avoiding the need for a multi-step synthesis from simple deuterated precursors. acs.orgyoutube.com

Metabolic labeling is a technique that uses a biological system, such as a cell culture or a whole organism, to incorporate stable isotopes into biomolecules. nih.gov In this approach, the organism is supplied with a deuterium-enriched precursor, most commonly D₂O, in its growth medium. nih.govbiorxiv.org During normal metabolic processes like the biosynthesis of amino acids, the deuterium from D₂O is incorporated into stable C-H bonds. nih.govnih.gov These labeled building blocks are then assembled into larger molecules, such as proteins. biorxiv.org

This strategy is particularly useful for studying the turnover and dynamics of biomolecules within a living system. nih.gov The extent and position of the labeling depend on the organism's metabolic pathways. nih.gov While powerful for biological research, this method is not typically used for the de novo synthesis of a specific, small-molecule drug like Pergolide (B1684310) Mesylate-d7, as it produces a complex mixture of labeled biomolecules rather than a single, precisely labeled pharmaceutical compound.

In contexts such as proteomics and metabolomics, "post-digestive" chemical labeling refers to the chemical modification of molecules after they have been isolated or broken down (digested) from a larger biological sample. A prominent example is Hydrogen Deuterium Exchange Mass Spectrometry (HDX-MS), a biophysical technique used to study protein conformation and dynamics. youtube.com

In a typical HDX workflow, a protein is exposed to a D₂O-based buffer for a set period. youtube.com During this time, the hydrogen atoms on the protein's surface-accessible amide backbones exchange with deuterium. The reaction is then rapidly stopped, or "quenched," by lowering the pH and temperature. The protein is often digested into smaller peptides, which are then analyzed by mass spectrometry to determine the degree of deuterium uptake in different regions. youtube.com This provides information about the protein's structure, as regions buried within the protein's core are less accessible to the D₂O and will therefore show less deuterium incorporation. youtube.com This principle of applying a labeling reagent to a fully formed molecule is analogous to late-stage HIE in small-molecule synthesis.

Table 1: Comparison of Deuterium Incorporation Methods

| Methodology | Principle | Typical Deuterium Source | Key Application |

| Hydrogen Isotope Exchange (HIE) | Direct, catalyst-mediated replacement of H with D on a target molecule. acs.org | D₂O, D₂ gas. | Late-stage labeling of complex molecules and pharmaceuticals. youtube.com |

| Metabolic Labeling | Incorporation of D into biomolecules via cellular biosynthesis. nih.gov | D₂O in growth media. nih.gov | Studying turnover rates and metabolic flux in biological systems. nih.gov |

| Post-Digestive Chemical Labeling | Chemical modification of molecules after isolation or digestion from a biological matrix. youtube.com | D₂O buffer. youtube.com | Probing protein structure and dynamics (HDX-MS). youtube.com |

Synthetic Routes for Pergolide Mesylate

The synthesis of Pergolide, an ergot alkaloid derivative, typically begins with lysergic acid, which can be obtained through fermentation. google.comgoogle.com One patented synthetic route involves several key transformations to build the final molecule. google.com

The process starts with the conversion of lysergic acid into D-6-n-propyl-8β-hydroxymethylergoline. google.com This intermediate is then derivatized; its hydroxyl group is reacted with methanesulfonyl chloride. The subsequent step involves a reaction with sodium thiomethoxide to introduce the methylthio group, yielding the pergolide base (D-6-n-propyl-8β-methylthiomethylergoline). google.comgoogle.com

The final step is the salification of the pergolide base to produce the mesylate salt. This is achieved by dissolving the pergolide base in a suitable solvent, such as methanol (B129727), and treating it with methanesulfonic acid. google.comgoogle.com The Pergolide Mesylate is then crystallized, isolated, and dried. google.com

Table 2: Key Steps in a Reported Synthesis of Pergolide Mesylate

| Step | Starting Material | Key Reagents/Process | Product |

| 1 | Lysergic Acid | Catalytic reduction, esterification, reduction. google.com | D-6-n-propyl-8β-hydroxymethylergoline. google.com |

| 2 | D-6-n-propyl-8β-hydroxymethylergoline | Methanesulfonyl chloride, followed by sodium thiomethoxide. google.com | Pergolide (base). google.com |

| 3 | Pergolide (base) | Methanesulfonic acid in methanol. google.com | Pergolide Mesylate. google.com |

Specific Deuteration Strategies for Pergolide Mesylate-d7

The synthesis of this compound, where "-d7" indicates the presence of seven deuterium atoms, requires a targeted approach to ensure the precise placement and number of isotopes. Given the structure of pergolide, the most logical and synthetically feasible location for these seven deuterium atoms is the N-propyl group (CH₂CH₂CH₃). Replacing all seven hydrogens on this group with deuterium creates a stable, isotopically labeled internal standard that is ideal for mass spectrometry-based quantification, as it will have a distinct mass shift from the unlabeled compound while retaining identical chemical properties.

Site-specific labeling involves introducing isotopes at defined positions within a molecule. mdpi.comresearchgate.net For this compound, the most efficient strategy is not to perform HIE on the final pergolide molecule, which could lead to non-specific labeling across its complex ergoline (B1233604) structure. Instead, a deuterated building block is incorporated during the synthesis.

The synthesis would proceed similarly to the non-deuterated version, but instead of introducing a standard n-propyl group, a fully deuterated n-propyl group (CD₂CD₂CD₃) is used. This is typically accomplished by using a deuterated alkylating agent, such as d7-propyl bromide or d7-propyl iodide, to alkylate the nitrogen atom at position 6 of the ergoline scaffold. This ensures that all seven deuterium atoms are located exclusively on the propyl group, resulting in the desired Pergolide-d7. The subsequent steps of forming the methylthiomethyl side chain and salification with methanesulfonic acid would follow the established route. This building-block approach provides absolute control over the location and number of incorporated deuterium atoms.

Purification and Characterization of this compound for Research Purity

The synthesis of this compound, an isotopically labeled version of the ergot derivative Pergolide Mesylate, necessitates rigorous purification and characterization to ensure its suitability as an internal standard for research, particularly in pharmacokinetic studies and clinical mass spectrometry. medchemexpress.com The goal is to achieve high chemical and isotopic purity, removing any unreacted starting materials, byproducts, and unlabeled Pergolide.

Synthetic Methodologies and Isotopic Labeling

The synthesis of Pergolide-d7 typically involves modifying the standard synthesis pathway of Pergolide. The foundational structure, D-6-n-propyl-8β-methylmercaptomethylergoline, is derived from lysergic acid. google.com The key isotopic labeling step involves the introduction of the deuterated n-propyl group at the N6 position of the ergoline ring. This is generally achieved by using a deuterated alkylating agent, such as d7-propyl iodide or a similar reagent, to react with an appropriate ergoline precursor.

Following the successful incorporation of the deuterium-labeled propyl group, the resulting Pergolide-d7 base is converted to its mesylate salt. This is typically accomplished by reacting the pergolide base with methanesulfonic acid in a suitable solvent like methanol. google.comgoogle.com The solution is then often heated, concentrated, and cooled to facilitate the crystallization of the final this compound product. google.comgoogle.com

Purification of this compound

To achieve the high purity required for research applications, several purification techniques are employed.

Crystallization : After the salification step, the this compound is purified by crystallization. google.com The process involves dissolving the compound in a heated solvent, followed by concentration and cooling to induce the formation of pure crystals. google.comgoogle.com The resulting crystal product is then filtered and washed, often with a solvent like isopropanol. google.com

Preparative High-Performance Liquid Chromatography (HPLC) : For achieving very high purity standards, preparative HPLC is a common method for purifying isotopically labeled ergot alkaloids. acs.org This technique separates the target compound from impurities based on their differential partitioning between a stationary and a mobile phase, effectively removing any remaining unlabeled compound or synthetic byproducts. acs.org

Solid Phase Extraction (SPE) : While often used for sample cleanup prior to analysis, SPE can also be considered a purification technique. It is effective for the cleanup and preconcentration of samples containing pergolide, providing cleaner extracts for subsequent analysis or use. nih.gov

The final purified product is typically dried under a vacuum at an elevated temperature to remove any residual solvents. google.comgoogle.com

Characterization for Research Purity

A suite of analytical methods is used to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This is the gold standard for the analysis and quantification of ergot alkaloids and their labeled analogues. nih.gov The LC component separates the analyte from any impurities, while the MS/MS detector provides two crucial pieces of information:

Molecular Weight Confirmation : The mass spectrometer confirms the correct molecular weight for Pergolide-d7, which is higher than the unlabeled compound due to the seven deuterium atoms.

Structural Confirmation : The tandem mass spectrometry (MS/MS) capability fragments the molecule and detects the resulting fragment ions. The fragmentation pattern serves as a fingerprint, confirming the molecular structure and the location of the isotopic label. acs.org

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) : These chromatographic techniques are used to assess the purity of the compound. By separating the sample into its individual components, HPLC/UPLC can detect and quantify any impurities present. thermofisher.comcsu.edu.au The chromatographic properties of the labeled and unlabeled pergolide are expected to be nearly identical. acs.org

The combination of these methods ensures that the final this compound product meets the stringent purity requirements for its use as a reliable internal standard in quantitative bioanalytical assays. thermofisher.comresearchgate.net

Data Tables

Table 1: Analytical Techniques for Characterization of this compound

| Analytical Technique | Purpose | Key Findings |

| LC-MS/MS | Identity Confirmation & Purity Assessment | Confirms increased molecular weight due to deuterium labeling; validates molecular structure via fragmentation patterns. nih.gov |

| HPLC / UPLC | Purity Assessment | Separates and quantifies the target compound from impurities. thermofisher.comcsu.edu.au |

| NMR Spectroscopy | Structural Elucidation | Confirms the precise location of deuterium atoms by observing the absence of corresponding proton signals. |

Table 2: Expected Mass Spectrometry Data

| Compound | Molecular Formula | Expected [M+H]⁺ (m/z) |

| Pergolide | C₁₉H₂₆N₂S | 315.19 |

| Pergolide-d7 | C₁₉H₁₉D₇N₂S | 322.23 |

Advanced Analytical Methodologies Utilizing Pergolide Mesylate D7

Development and Validation of Bioanalytical Assays for Pergolide (B1684310) and its Metabolites

The accurate quantification of pergolide in biological matrices is challenging due to the low concentrations achieved after administration. researchgate.netnih.gov To meet this challenge, highly sensitive and specific bioanalytical assays have been developed, where Pergolide Mesylate-d7 plays a crucial role as an internal standard.

UPLC-MS/MS has become a predominant technique for the trace analysis of drugs like pergolide due to its high sensitivity and selectivity. waters.comnih.gov Researchers have developed simple and rapid UPLC-MS/MS assays for the determination of pergolide in plasma, demonstrating sufficient performance for pharmacokinetic studies. nih.govmadbarn.com One such assay achieved a remarkable lower limit of quantification (LLOQ) of 0.006 ng/mL and a method detection limit of 0.002 ng/mL. nih.gov This level of sensitivity allows for the reliable measurement of pergolide concentrations in plasma for extended periods, such as up to 48 hours post-administration, which is essential for characterizing its elimination phase. nih.govresearchgate.net The validation of this method demonstrated excellent precision and accuracy, well within the acceptance criteria for bioanalytical assays. nih.gov Another method using enhanced mass-resolution on a triple quadrupole mass spectrometer achieved an LLOQ of 250 fg on-column. thermofisher.com

| Parameter | Value | Source |

|---|---|---|

| Lower Limit of Quantification (LLOQ) | 0.006 ng/mL | nih.gov |

| Method Detection Limit | 0.002 ng/mL | nih.gov |

| Precision (at 0.014 ng/mL) | <10% RSD | nih.gov |

| Accuracy (at 0.014 ng/mL) | -7.3% | nih.gov |

While MS/MS techniques are highly sensitive, they can be susceptible to instrument incapacitation from dirty biological samples and mobile phase buffers. researchgate.netnih.gov As an alternative for research purposes, a method using High-Performance Liquid Chromatography (HPLC) with fluorescence detection has been developed for pergolide analysis. researchgate.netnih.gov This method provides a high sample throughput, which is beneficial in research settings. madbarn.com

The sensitivity of this method is dependent on the sample preparation technique. nih.gov When horse plasma samples were injected directly, the limit of quantification (LOQ) was 2 ng/mL. researchgate.netnih.govmadbarn.com However, by incorporating a Solid Phase Extraction (SPE) step for sample cleanup and preconcentration, the LOQ was significantly improved to 0.15 ng/mL. researchgate.netnih.govmadbarn.com The effectiveness of this SPE-HPLC method was subsequently validated against direct injection samples using LC-MS/MS. researchgate.netnih.gov

| Sample Preparation Method | Limit of Quantification (LOQ) | Source |

|---|---|---|

| Direct Injection | 2.0 ng/mL | nih.govmadbarn.com |

| Solid Phase Extraction (SPE) | 0.15 ng/mL | nih.govmadbarn.com |

The use of a deuterated internal standard like this compound is critical for enhancing the specificity and sensitivity of bioanalytical assays. musechem.comclearsynth.comtexilajournal.com In mass spectrometry, deuterated standards are invaluable because they are nearly identical to the analyte but have a different mass-to-charge ratio (m/z), allowing the instrument to distinguish between the two easily. clearsynth.comscioninstruments.com

This near-identical chemical behavior is the key to improving assay performance. researchgate.net As mentioned, matrix effects from complex biological samples can cause significant imprecision in quantitative analyses. waters.com A deuterated internal standard co-elutes with the analyte and is affected by ion suppression or enhancement in the same way, effectively canceling out the variability and leading to more accurate and precise results. kcasbio.comtexilajournal.com The use of a stable isotope-labeled internal standard can minimize analytical interpatient variation, which might otherwise cause erroneous results. researchgate.net Regulatory bodies such as the European Medicines Agency (EMA) have noted that over 90% of bioanalytical submissions incorporate SIL internal standards, underscoring their importance in developing robust and reliable methods. kcasbio.com By compensating for sample losses and matrix effects, this compound ensures that the analytical data generated is both reproducible and accurately reflects the true concentration of pergolide in the sample. musechem.com

Methodological Considerations in Bioanalytical Research

Effective sample preparation is a crucial step to remove interfering compounds and/or concentrate the analyte of interest before analysis. thermofisher.com The choice of technique depends on the complexity of the biological matrix (e.g., plasma, urine) and the requirements of the analytical instrument. labrulez.comactapharmsci.com

For the highly sensitive UPLC-MS/MS analysis of pergolide, a simple and effective sample preparation method involving protein precipitation with methanol (B129727) has been successfully used. nih.govmadbarn.com In this technique, methanol is added to the plasma sample, which denatures and precipitates the proteins. nih.gov After centrifugation, the clear supernatant containing the analyte and the internal standard is injected directly into the UPLC-MS/MS system. nih.gov This method is rapid and requires minimal solvent, making it suitable for high-throughput applications. researchgate.net

For methods that are more susceptible to matrix interference, such as HPLC with fluorescence detection, a more rigorous cleanup technique like Solid Phase Extraction (SPE) is employed. researchgate.netnih.gov SPE is a technique that uses a solid sorbent material to selectively adsorb the analyte from the sample matrix. thermofisher.comlabrulez.com The process typically involves conditioning the sorbent, loading the sample, washing away interferences with a weak solvent, and finally eluting the purified analyte with a stronger solvent. youtube.com For pergolide analysis in plasma, SPE provided much cleaner extracts, which not only improved the limit of quantification by more than tenfold (from 2 ng/mL to 0.15 ng/mL) but also extended the life of the chromatographic columns. researchgate.netnih.gov

Calibration Curve Development and Quantification Limits

The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of modern quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. Its structural and physicochemical similarity to the analyte, pergolide, ensures that it behaves almost identically during sample preparation, chromatography, and ionization. This co-elution and co-ionization allow for the correction of variability in the analytical process, leading to highly accurate and precise quantification.

A calibration curve is established to define the relationship between the concentration of pergolide in a sample and the response measured by the mass spectrometer. This is achieved by analyzing a series of calibration standards, which are prepared by spiking a blank biological matrix (e.g., plasma, serum) with known concentrations of pergolide. A fixed concentration of this compound is added to each standard, as well as to the unknown samples. The instrument response is recorded as the ratio of the peak area of the analyte (pergolide) to the peak area of the internal standard (this compound).

The linearity of the calibration curve is a critical parameter, demonstrating that the response ratio is directly proportional to the analyte concentration over a defined range. This range is bookended by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ). The LLOQ is the lowest concentration of pergolide that can be measured with acceptable accuracy and precision, while the ULOQ is the highest concentration.

Research demonstrates that for the quantification of pergolide in biological matrices like horse plasma, highly sensitive UPLC-MS/MS methods have been developed. For instance, one such method reported a lower limit of quantification of 0.006 ng/mL. madbarn.com Another study, utilizing enhanced mass-resolution capabilities, achieved an even lower LLOQ of 250 fg on-column. nih.gov The use of a deuterated internal standard like this compound is instrumental in achieving such low detection levels with high confidence.

Below is an illustrative data table representing typical calibration curve parameters for the analysis of pergolide using this compound as an internal standard.

Table 1: Representative Calibration Curve Parameters for Pergolide Analysis using this compound This table is for illustrative purposes and represents typical data.

| Parameter | Value |

|---|---|

| Linear Range | 0.01 ng/mL - 10 ng/mL |

| Regression Equation | y = 1.25x + 0.005 |

| Correlation Coefficient (r²) | > 0.998 |

| Weighting Factor | 1/x² |

| Lower Limit of Quantification (LLOQ) | 0.01 ng/mL |

| Upper Limit of Quantification (ULOQ) | 10 ng/mL |

| Accuracy at LLOQ | 95% - 105% |

| Precision at LLOQ (%CV) | < 15% |

Matrix Effect Assessment in Deuterated Compound Analysis

The matrix effect is a phenomenon in LC-MS/MS analysis where components of the biological sample other than the analyte of interest interfere with the ionization process. This can lead to either suppression or enhancement of the analyte's signal, resulting in inaccurate quantification. As a stable isotope-labeled internal standard, this compound is an invaluable tool for assessing and mitigating the matrix effect.

Because this compound is chemically identical to pergolide, with the only difference being the presence of seven deuterium (B1214612) atoms, it is assumed to experience the same degree of matrix effect as the non-labeled analyte. By calculating the ratio of the analyte response to the internal standard response, any signal suppression or enhancement that affects both compounds to the same extent is effectively canceled out.

The assessment of the matrix effect is a critical component of bioanalytical method validation. A common approach is the post-extraction spike method. In this technique, blank biological matrix from multiple sources is extracted, and then the extract is divided into two sets. One set is spiked with the analyte and the internal standard at a known concentration, while the other set consists of a neat solution of the analyte and internal standard at the same concentration in a clean solvent. The peak areas of the analyte and the internal standard in the matrix-based samples are then compared to those in the neat solution.

The matrix factor (MF) is calculated as the ratio of the peak area in the presence of the matrix to the peak area in the absence of the matrix. An MF of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement. The internal standard-normalized matrix factor is then calculated by dividing the matrix factor of the analyte by the matrix factor of the internal standard. For a deuterated internal standard like this compound, this normalized matrix factor should be close to 1, demonstrating that the internal standard effectively compensates for the matrix effect.

The following data table illustrates how the matrix effect would be assessed using this compound.

Table 2: Illustrative Matrix Effect Assessment for Pergolide using this compound This table is for illustrative purposes and represents typical data from six different lots of horse plasma.

| Plasma Lot | Pergolide Peak Area (Matrix) | Pergolide Peak Area (Neat Solution) | Matrix Factor (Pergolide) | Pergolide-d7 Peak Area (Matrix) | Pergolide-d7 Peak Area (Neat Solution) | Matrix Factor (Pergolide-d7) | IS-Normalized Matrix Factor |

|---|---|---|---|---|---|---|---|

| 1 | 85,000 | 100,000 | 0.85 | 86,000 | 100,000 | 0.86 | 0.99 |

| 2 | 92,000 | 100,000 | 0.92 | 91,000 | 100,000 | 0.91 | 1.01 |

| 3 | 78,000 | 100,000 | 0.78 | 79,000 | 100,000 | 0.79 | 0.99 |

| 4 | 110,000 | 100,000 | 1.10 | 109,000 | 100,000 | 1.09 | 1.01 |

| 5 | 88,000 | 100,000 | 0.88 | 89,000 | 100,000 | 0.89 | 0.99 |

| 6 | 95,000 | 100,000 | 0.95 | 94,000 | 100,000 | 0.94 | 1.01 |

| Mean | 0.91 | 0.91 | 1.00 |

| %CV | | | 12.5% | | | 11.8% | 1.0% |

The data in this illustrative table shows that while there is some variability in the matrix factor for both pergolide and this compound across different plasma lots, indicating the presence of both ion suppression and enhancement, the internal standard-normalized matrix factor is consistently close to 1 with a very low coefficient of variation (%CV). This demonstrates the effectiveness of this compound in compensating for the variability introduced by the matrix effect, thereby ensuring the reliability and accuracy of the quantitative results.

Preclinical Pharmacokinetic Research Applications of Pergolide Mesylate D7

Non-Compartmental Pharmacokinetic Analysis in Animal Models

Non-compartmental analysis (NCA) is a standard method used to determine key pharmacokinetic parameters without making assumptions about the underlying distribution of a drug within the body. allucent.comnih.gov In preclinical animal models, Pergolide (B1684310) Mesylate-d7 is indispensable for generating the high-quality concentration-time data required for NCA of pergolide.

In a typical study, plasma, serum, or tissue samples are collected from animals at various time points after administration of pergolide. Pergolide Mesylate-d7 is added to these samples at a known concentration. amazonaws.comresearchgate.net During analysis, the ratio of the pergolide peak area to the this compound peak area is used to calculate the precise concentration of pergolide at each time point. This accurate data is then used to derive essential NCA parameters.

Key parameters determined through NCA, facilitated by the use of this compound as an internal standard, include:

Cmax (Maximum Concentration): The highest observed concentration of the drug in the biological matrix.

Tmax (Time to Maximum Concentration): The time at which Cmax is reached.

AUC (Area Under the Curve): A measure of the total drug exposure over time.

t½ (Terminal Half-life): The time required for the drug concentration to decrease by half during the elimination phase.

CL (Clearance): The volume of plasma cleared of the drug per unit of time.

Vd (Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

The table below presents example pharmacokinetic parameters of pergolide in healthy adult mares, which are determined using analytical methods reliant on a deuterated internal standard like this compound.

| Parameter | Mean Value | Standard Deviation |

| Cmax (ng/mL) | 3.96 | ± 1.48 |

| Tmax (hours) | 0.64 | ± 0.26 |

| AUC (ng·h/mL) | 12.33 | ± 5.08 |

| t½ (hours) | 5.86 | ± 3.42 |

Data derived from studies on the non-deuterated compound, Pergolide Mesylate, where this compound would be used as an internal standard for quantification.

Determination of Absorption and Distribution Characteristics

Understanding how a drug is absorbed into the systemic circulation and distributed to various tissues is a cornerstone of preclinical research. This compound is instrumental in studies designed to elucidate these characteristics for pergolide.

Absorption: To characterize oral bioavailability and the rate of absorption, plasma concentrations of pergolide are measured over time following oral administration. The precise quantification afforded by using this compound allows for the accurate determination of Tmax and the absorption rate constant (Ka). By comparing the AUC after oral administration to the AUC after intravenous administration, the absolute bioavailability (F) can be calculated, providing a measure of the fraction of the administered dose that reaches systemic circulation.

Distribution: In preclinical animal studies, the distribution of pergolide into different tissues can be investigated. This involves analyzing tissue homogenates (e.g., from the brain, liver, kidneys) to determine drug concentrations. This compound is added during the sample preparation process to ensure that any loss of the analyte during extraction is accounted for, leading to reliable data on tissue penetration and accumulation. These studies are critical for understanding where the drug exerts its effects and potential sites of toxicity.

Investigation of Elimination Pathways in Research Models

The elimination of a drug from the body occurs through metabolism and excretion. Preclinical studies in animal models are designed to identify the primary routes and rates of elimination. This compound plays a vital role in the quantitative analysis required for these investigations.

By analyzing urine and feces collected from study animals, researchers can quantify the amount of unchanged pergolide that is excreted. The use of this compound as an internal standard ensures the accuracy of these measurements, helping to determine the significance of renal and fecal excretion pathways.

Furthermore, metabolism studies, often conducted using liver microsomes or hepatocytes, aim to identify the metabolic breakdown products of pergolide. While this compound itself is designed to be more metabolically stable (see section 4.4), it is used to accurately quantify the disappearance of the parent (non-deuterated) pergolide over time, allowing for the calculation of metabolic clearance rates.

Influence of Deuteration on Kinetic Isotope Effects in Disposition

The substitution of hydrogen with its heavier, stable isotope deuterium (B1214612) is a strategy used in medicinal chemistry to favorably alter the pharmacokinetic properties of a drug. nih.gov This is due to the kinetic isotope effect (KIE), a phenomenon where the increased mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.

Breaking a C-D bond requires more energy and therefore can occur at a significantly slower rate than breaking a C-H bond, particularly if this bond cleavage is the rate-determining step in a metabolic reaction. nih.govacs.org Many drug metabolism reactions, especially those mediated by cytochrome P450 (CYP) enzymes, involve the cleavage of C-H bonds. nih.gov

In the context of this compound, the seven deuterium atoms are strategically placed on the molecule at sites that may be susceptible to metabolic oxidation. This deuteration can lead to:

Reduced Rate of Metabolism: The KIE can slow down the metabolic breakdown of the molecule. wikipedia.org This makes this compound an ideal internal standard because it is less likely to be degraded during sample processing, ensuring its concentration remains stable.

Altered Metabolite Profile: By slowing metabolism at specific sites, deuteration can shift the metabolic pathway towards other routes, potentially reducing the formation of undesirable or active metabolites.

While this compound is primarily used as an analytical tool, its properties exemplify the principles of the kinetic isotope effect. The deliberate deuteration makes it more robust for its role as an internal standard and highlights a potential, though not currently exploited, pathway for developing a therapeutically distinct version of pergolide with a modified pharmacokinetic profile.

Pharmacokinetic Modeling and Simulation in Preclinical Studies

Pharmacokinetic (PK) modeling and simulation are powerful computational tools used to interpret preclinical data and to predict the behavior of a drug in different scenarios. quantics.co.uk The accuracy of any PK model is fundamentally dependent on the quality of the input data.

The use of this compound as an internal standard ensures the generation of highly reliable and precise concentration-time data from animal studies. This data forms the basis for developing sophisticated compartmental or physiologically-based pharmacokinetic (PBPK) models for pergolide.

These models can be used to:

Simulate different dosing regimens: Researchers can predict how changes in the dose or dosing frequency will affect the drug's concentration profile in the body.

Extrapolate to different species: Models can be used to predict the pharmacokinetics in humans based on data from multiple animal species.

Investigate drug-drug interactions: Simulations can help predict how co-administered drugs might affect the absorption, distribution, metabolism, and excretion of pergolide.

Therefore, while not a direct input into the models, the application of this compound in the underlying analytical work is a critical enabling step for robust and predictive pharmacokinetic modeling and simulation in the preclinical development of pergolide.

Research on Drug Metabolism and Biotransformation Using Pergolide Mesylate D7

In Vitro Metabolic Studies

In vitro models, such as human liver microsomes, are fundamental in early drug development to characterize a compound's metabolic pathways and enzymatic interactions. nih.govnih.govnih.gov These systems contain a high concentration of key drug-metabolizing enzymes and allow for the identification of metabolites and the enzymatic pathways responsible for their formation. researchgate.netresearchgate.net

Phase I metabolism involves the introduction or exposure of functional groups on a drug molecule, typically through oxidation, reduction, or hydrolysis, making the compound more polar. umn.edu For pergolide (B1684310), in vitro and in vivo animal studies have identified several Phase I metabolites. The primary metabolic pathways include sulfoxidation and N-dealkylation. nih.govmdpi.com

Key Phase I metabolites identified include:

Pergolide Sulfoxide (B87167): Formed through the oxidation of the sulfur atom in the methylthio group. nih.govcsu.edu.authelaminitissite.org This metabolite is pharmacologically active, exhibiting potent dopamine (B1211576) agonist activity similar to the parent compound. nih.gov

Pergolide Sulfone: Results from further oxidation of the pergolide sulfoxide metabolite. nih.gov This metabolite is also a potent dopamine agonist. nih.gov

Despropyl Pergolide: Formed via the N-dealkylation pathway, which involves the removal of the propyl group from the ergoline (B1233604) nitrogen atom. nih.govnih.govreactome.org In contrast to the sulfoxide and sulfone metabolites, despropyl pergolide was found to be devoid of dopamine-like effects in animal models. nih.gov

Phase II metabolism involves conjugation reactions, where an endogenous molecule is added to the drug or its Phase I metabolite to significantly increase water solubility and facilitate excretion. umn.eduwikipedia.org Common conjugation reactions include glucuronidation and sulfation. nih.govwashington.eduyoutube.comresearchgate.net While the chemical structure of pergolide and its Phase I metabolites presents potential sites for glucuronidation, specific Phase II conjugates of pergolide have not been detailed in the available scientific literature.

| Metabolite | Metabolic Pathway | Pharmacological Activity |

|---|---|---|

| Pergolide Sulfoxide | Sulfoxidation | Active (Potent dopamine agonist) nih.gov |

| Pergolide Sulfone | Sulfoxidation | Active (Potent dopamine agonist) nih.gov |

| Despropyl Pergolide | N-Dealkylation | Inactive nih.gov |

The Cytochrome P450 (CYP450) superfamily of enzymes, located primarily in the liver, is responsible for the Phase I metabolism of a vast majority of clinically used drugs. washington.eduresearchgate.netnih.gov The types of reactions that pergolide undergoes—specifically sulfoxidation and N-dealkylation—are characteristic of CYP450-mediated metabolism. nih.govnih.govmdpi.comavma.org

While the specific CYP450 isoforms responsible for the biotransformation of pergolide are not definitively identified in the literature, the major isoforms involved in human drug metabolism include CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. researchgate.netnih.gov In vitro studies using a panel of specific CYP isoforms would be the standard approach to pinpoint which enzymes are primarily responsible for generating metabolites like pergolide sulfoxide and despropyl pergolide.

In Vivo Metabolite Profiling and Identification in Animal Models

In vivo studies in animal models are crucial for understanding the complete metabolic profile of a drug, including its absorption, distribution, metabolism, and excretion (ADME).

The use of stable isotope-labeled compounds, such as Pergolide Mesylate-d7, is a powerful technique in metabolic research. Deuterium (B1214612) (²H) is a non-radioactive, stable isotope of hydrogen. By strategically replacing hydrogen atoms with deuterium on the pergolide molecule, a "heavy" version of the drug is created.

When this compound is administered in an animal model, it follows the same metabolic pathways as the unlabeled drug. However, the deuterated drug and its resulting metabolites have a distinct mass signature that can be readily detected and differentiated from endogenous compounds by mass spectrometry (MS) coupled with liquid chromatography (LC/MS). This technique allows researchers to:

Trace the Fate: Confidently track the parent drug and its biotransformation products in complex biological matrices like plasma, urine, and tissues.

Identify Novel Metabolites: The unique isotopic pattern helps in identifying previously unknown metabolites.

Elucidate Pathways: By identifying the full spectrum of metabolites, complex metabolic pathways can be mapped out.

While the use of deuterated tracers is ideal for quantification, numerous pharmacokinetic studies on pergolide in animal models, particularly horses, have focused on measuring the concentration of the parent drug in plasma. nih.govcsu.edu.auresearchgate.netnih.gov These studies utilize sensitive analytical methods like LC-MS/MS to determine pharmacokinetic parameters such as half-life, clearance, and volume of distribution. youtube.com

Research on Drug-Drug Interactions at the Metabolic Level (In Vitro Preclinical)

A critical component of preclinical drug development is assessing the potential for drug-drug interactions (DDIs). Many DDIs occur at the metabolic level when one drug inhibits or induces the activity of a CYP450 enzyme responsible for metabolizing another co-administered drug. nih.gov In vitro screening assays using human liver microsomes are the standard method for evaluating this potential.

An in vitro inhibition screen was conducted to evaluate the effect of pergolide on six major human cytochrome P450 enzymes. The results of this study indicated that pergolide has the potential to inhibit specific CYP isoforms.

Key findings from the in vitro inhibition study include:

CYP2D6: Pergolide was found to have a potent inhibitory interaction with CYP2D6.

CYP3A4: A partial or weaker inhibition was observed for CYP3A4.

Other CYPs: No significant inhibition was noted for CYP2C9, CYP2C19, and CYP2E1.

These findings suggest that pergolide has the potential to act as a perpetrator drug in DDIs. If co-administered with another drug that is a sensitive substrate of CYP2D6, pergolide could inhibit its metabolism, leading to increased plasma concentrations of the substrate drug and a potential for adverse effects. The partial inhibition of CYP3A4, a major enzyme responsible for metabolizing over 30% of clinical drugs, also warrants consideration, although the in vivo significance is less certain. researchgate.net

| CYP450 Isoform | Observed Interaction | Potential Clinical Implication |

|---|---|---|

| CYP2D6 | Potent Inhibition | High potential for DDIs with CYP2D6 substrates. |

| CYP3A4 | Partial Inhibition | Moderate potential for DDIs with CYP3A4 substrates. |

| CYP2C9 | No significant inhibition | Low potential for DDIs with CYP2C9 substrates. |

| CYP2C19 | No significant inhibition | Low potential for DDIs with CYP2C19 substrates. |

| CYP2E1 | No significant inhibition | Low potential for DDIs with CYP2E1 substrates. |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Pergolide |

| Pergolide Mesylate |

| Pergolide Sulfoxide |

| Pergolide Sulfone |

| Despropyl Pergolide |

Assessment of Metabolic Enzyme Inhibition or Induction

In vitro assays for metabolic enzyme inhibition and induction are crucial components of preclinical drug development, designed to predict the potential for a new drug candidate to alter the metabolism of co-administered drugs. biobide.com These interactions primarily involve the cytochrome P450 (CYP) family of enzymes. creative-diagnostics.com

Enzyme Inhibition: Inhibition assays measure the ability of a test compound to block the activity of specific CYP enzymes. superchemistryclasses.com In this context, this compound could be utilized as a substrate for a particular CYP enzyme. The assay would involve incubating the deuterated compound with human liver microsomes or recombinant CYP enzymes in the presence of varying concentrations of a potential inhibitor. The rate of disappearance of this compound or the formation of its metabolites would be quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterated internal standard allows for precise quantification, distinguishing it from other compounds in the complex biological matrix. mdpi.com The results are typically expressed as an IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Illustrative Data Table 1: Hypothetical Results of a CYP450 Inhibition Study with this compound as a Probe Substrate.

| Test Compound | Target Enzyme | IC50 (µM) | Inhibition Type |

| Compound A | CYP3A4 | 2.5 | Competitive |

| Compound B | CYP3A4 | 15.2 | Non-competitive |

| Compound C | CYP2D6 | > 50 | No inhibition |

| Ketoconazole (Positive Control) | CYP3A4 | 0.1 | Competitive |

Enzyme Induction: Induction assays determine if a drug can increase the synthesis of metabolic enzymes, which can accelerate the metabolism of other drugs and potentially reduce their efficacy. evotec.com These studies are typically conducted over 48-72 hours using cultured primary human hepatocytes. lnhlifesciences.org The hepatocytes are treated with the test compound, and the induction potential is assessed by measuring the increase in mRNA levels or the catalytic activity of specific CYP enzymes. solvobiotech.com In such a study, while the test article would be the potential inducer, this compound could be used as a probe substrate to measure the enzymatic activity post-induction. Following the treatment period with the test compound, the cultured hepatocytes would be incubated with this compound, and the rate of its metabolism would be measured by LC-MS/MS to determine the fold-increase in enzyme activity compared to a vehicle control.

Illustrative Data Table 2: Hypothetical Results of a CYP450 Induction Study in Human Hepatocytes.

| Test Compound (Concentration) | CYP1A2 Fold Induction (vs. Vehicle Control) | CYP2B6 Fold Induction (vs. Vehicle Control) | CYP3A4 Fold Induction (vs. Vehicle Control) |

| Compound X (1 µM) | 1.2 | 1.5 | 3.1 |

| Compound X (10 µM) | 1.4 | 2.8 | 12.5 |

| Compound X (50 µM) | 1.5 | 4.5 | 25.8 |

| Omeprazole (Positive Control) | 22.0 | 1.1 | 1.3 |

| Rifampicin (Positive Control) | 1.8 | 15.5 | 30.2 |

Transporter-Mediated Interactions in Research Systems

Drug transporters are membrane proteins that control the passage of substances into and out of cells and are critical for drug absorption, distribution, and excretion. patsnap.combioivt.com In vitro models are used to investigate whether a drug is a substrate or an inhibitor of key transporters, such as P-glycoprotein (P-gp). nih.govbioivt.com

To assess if Pergolide Mesylate is a substrate of an efflux transporter like P-gp, a bidirectional transport assay is often employed using polarized cell monolayers, such as Caco-2 or MDCK cells grown on semi-permeable supports. enamine.netsygnaturediscovery.com These cells form a barrier that mimics the intestinal epithelium. slideshare.net this compound would be added to either the apical (top) or basolateral (bottom) side of the cell monolayer. nih.gov After a set incubation period, the amount of the compound that has traversed the monolayer to the opposite chamber is quantified by LC-MS/MS. nih.gov

The use of the deuterated form, this compound, is advantageous for analytical sensitivity and specificity. nih.gov An efflux ratio (ER) is calculated by dividing the apparent permeability (Papp) in the basolateral-to-apical (B-A) direction by the Papp in the apical-to-basolateral (A-B) direction. An efflux ratio significantly greater than 2 suggests that the compound is actively transported out of the cells. creative-bioarray.com To confirm the involvement of a specific transporter like P-gp, the experiment is repeated in the presence of a known inhibitor of that transporter. evotec.com A significant reduction in the efflux ratio in the presence of the inhibitor confirms that the compound is a substrate.

Illustrative Data Table 3: Hypothetical Results of a P-glycoprotein (P-gp) Substrate Assessment Using this compound.

| Condition | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio (ER) |

| This compound | 1.5 | 9.8 | 6.5 |

| This compound + Verapamil (P-gp Inhibitor) | 1.8 | 2.2 | 1.2 |

| Propranolol (Low Efflux Control) | 20.5 | 21.1 | 1.0 |

| Digoxin (High Efflux Control) | 0.5 | 10.2 | 20.4 |

Mechanistic Research and Receptor Pharmacology Studies Utilizing Deuterated Analogues

In Vitro Receptor Binding Affinity and Selectivity Research

In vitro receptor binding assays are fundamental to characterizing the pharmacological profile of a compound. While specific binding data for Pergolide (B1684310) Mesylate-d7 is not extensively published, the binding profile is expected to be nearly identical to that of its non-deuterated parent compound, Pergolide. The substitution of hydrogen with deuterium (B1214612) does not typically alter the stereochemistry or spatial structure of the molecule, meaning its ability to bind to target receptors should remain unchanged.

Pergolide is known to be a potent agonist at both D1-like and D2-like families of dopamine (B1211576) receptors. patsnap.comnih.govmedchemexpress.com Binding studies using radioligands in human and bovine brain tissue have quantified its affinity (Ki) for various receptor subtypes. These studies reveal a complex interaction profile, with high affinity for D2 and D3 receptors and a lower, but still significant, affinity for D1 receptors. nih.govnih.gov This profile as a D1/D2 agonist is central to its mechanism of action. patsnap.com

A summary of the binding affinities for the parent compound, Pergolide, is presented below.

Table 1: In Vitro Receptor Binding Affinities of Pergolide

| Receptor Subtype | Radioligand Used | Tissue Source | Ki (nM) |

|---|---|---|---|

| Dopamine D1 | - | Human Striatum | 447 nih.gov |

| Dopamine D2 | [3H]spiperone | Human Striatum | - |

| Dopamine D3 | - | Human Striatum | 0.86 nih.gov |

| Agonist Site | [3H]dopamine | Bovine Striatum | 12.8 pnas.org |

| Agonist/Antagonist Site | [3H]N-propylapomorphine (NPA) | Bovine Striatum | 41.1 pnas.org |

Functional Assays in Cellular Systems (e.g., Dopamine Receptor Agonism)

Functional assays in cellular systems are used to determine whether a ligand acts as an agonist, antagonist, or inverse agonist at a receptor. For Pergolide, these studies confirm its role as a direct-acting dopamine receptor agonist. nih.govnih.gov In recombinant cell lines expressing specific dopamine receptor subtypes, Pergolide demonstrates full agonism, particularly at the D2S receptor. endocrine-abstracts.org

Agonist activity at D1 receptors typically leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP), while D2 receptor agonism generally inhibits this pathway. endocrine-abstracts.orgnih.gov Studies have shown that Pergolide effectively stimulates dopamine-sensitive adenylyl cyclase, confirming its functional activity as a D1 receptor agonist. nih.govscilit.com Similarly, its potent effects in systems measuring D2 receptor activation underscore its role as a strong D2 agonist. endocrine-abstracts.org The use of Pergolide Mesylate-d7 in such assays allows for precise quantification and helps differentiate the compound from its metabolites in complex biological matrices.

Investigation of Downstream Signaling Pathways

The activation of dopamine receptors by an agonist like Pergolide initiates a cascade of intracellular signaling events. This compound is a valuable tool for studying these pathways, as its isotopic label can help in tracing the molecule's engagement with its targets and the subsequent downstream effects.

The signaling pathways for D1 and D2 receptors are distinct.

D1 Receptor Signaling : As a D1 agonist, Pergolide activates the Gαs/olf G-protein, which in turn stimulates adenylyl cyclase to produce cAMP. nih.gov This increase in cAMP activates Protein Kinase A (PKA). PKA then phosphorylates numerous downstream targets, including the protein DARPP-32 (dopamine- and cAMP-regulated phosphoprotein, 32 kDa) and glutamate (B1630785) receptor subunits. nih.govmdpi.com This cascade can modulate neuronal excitability and synaptic plasticity, which are crucial for motor control and learning. nih.govmdpi.com

D2 Receptor Signaling : Agonism at D2 receptors typically involves coupling to Gαi/o proteins, which inhibits adenylyl cyclase, leading to a decrease in cAMP levels and PKA activity. nih.gov

Studies have confirmed that Pergolide's binding is sensitive to guanosine (B1672433) triphosphate (GTP), which is characteristic of agonists that act via G-protein-coupled receptors. nih.govnih.gov This provides a clear biochemical basis for its action on these downstream signaling pathways.

Comparative Research on Deuterated vs. Non-Deuterated Pergolide in Ligand-Binding Assays

Direct comparative ligand-binding assays between this compound and non-deuterated Pergolide are performed to validate the use of the deuterated compound as an internal standard in quantitative research and to investigate potential isotopic effects on binding. clearsynthdiscovery.com

The foundational principle is that the substitution of hydrogen with deuterium does not significantly alter the electronic structure of the molecule, and therefore, receptor binding affinity should remain unchanged. However, subtle phenomena known as "binding isotope effects" (BIEs) can theoretically occur. nih.gov A BIE arises from changes in the vibrational energy of the C-D bond versus the C-H bond upon binding to the receptor. nih.gov This effect is typically negligible but is studied to ensure that the deuterated standard behaves identically to the native compound in binding assays. nih.gov

The primary difference between the two molecules lies in their metabolic stability, a concept known as the kinetic isotope effect (KIE). nih.govwikipedia.org The C-D bond is stronger and harder for metabolic enzymes (like cytochrome P450) to break compared to a C-H bond. clearsynthdiscovery.com This leads to a slower rate of metabolism for the deuterated compound, which can result in a longer half-life and altered pharmacokinetic profile. clearsynthdiscovery.com While this effect is central to pharmacokinetics, it generally does not influence the initial ligand-receptor binding event itself.

Elucidation of Molecular Mechanisms of Action in Research Contexts

This compound is an important tool for elucidating the molecular mechanisms of dopaminergic agents in research settings. Its utility stems from its dual identity as a well-characterized dopamine D1/D2 receptor agonist and a stable, isotopically labeled compound. patsnap.comnih.gov

Furthermore, by acting as a reliable surrogate for the non-deuterated drug in various assays, this compound helps confirm that the observed biological effects are due to the parent compound's interaction with dopamine receptors and its influence on downstream signaling pathways, rather than the actions of its metabolites.

Future Directions and Emerging Research Avenues for Deuterated Compounds

Advancements in Isotopic Labeling Technologies

Future advancements are expected to yield more sophisticated methods for site-specific isotopic labeling. This will allow for the creation of deuterated standards for an even wider array of complex drug molecules and their metabolites. These technologies will enable more intricate studies of metabolic pathways and reaction kinetics, providing deeper insights into drug disposition and potential drug-drug interactions.

Integration of Deuterated Analogues in Systems Pharmacology Research

Systems pharmacology aims to understand drug action across multiple biological scales. Deuterated analogues can be used as tracers in these complex models to map the metabolic flux and distribution of a drug and its metabolites throughout an entire organism. This provides a dynamic view of how a drug interacts with biological networks, helping to predict efficacy and potential off-target effects more accurately.

Novel Applications in Preclinical Imaging and Diagnostics Research

While less common than isotopes like ¹⁸F or ¹¹C, deuterium (B1214612) can be used in specialized preclinical imaging techniques such as deuterium magnetic resonance imaging (MRI). This allows for non-invasive, real-time visualization of metabolic processes and drug distribution in living organisms. As imaging technologies become more sensitive, the use of deuterated compounds as metabolic probes in diagnostic research may become more widespread.

Computational Chemistry and Modeling of Deuteration Effects on Drug-Target Interactions

Computational modeling is increasingly used to predict the effects of chemical modifications on drug behavior. These models can simulate the kinetic isotope effect to forecast how deuteration at specific sites on a molecule will alter its metabolic stability and interaction with target receptors. This in-silico approach can accelerate the design of next-generation deuterated drugs by identifying the most promising candidates for synthesis and testing.

Q & A

Q. How is Pergolide Mesylate-d7 synthesized and characterized for research purposes?

this compound, a deuterated dopamine agonist, is synthesized via isotopic substitution of hydrogen atoms in the parent compound. Critical steps include:

- Deuteration : Replacement of seven hydrogen atoms with deuterium at specific positions to enhance metabolic stability and enable tracing in pharmacokinetic studies .

- Purity verification : High-performance liquid chromatography (HPLC) with UV detection (223 nm) using a C18 reverse-phase column and mobile phase (50% acetonitrile, 50% 0.01 M octane sulfonate buffer, pH 2.2) ensures ≥99% purity .

- Stability testing : Immediate post-synthesis analysis under controlled storage conditions (e.g., –20°C in amber vials) to prevent photodegradation and thermal decomposition .

Q. What analytical methods are recommended for quantifying this compound in experimental samples?

Researchers should use validated HPLC-UV protocols:

- Sample preparation : Dilute formulations in 50% methanol/0.01 N HCl, sonicate for homogeneity, and filter to remove particulates .

- Chromatographic conditions : Injection volume of 25 µL, flow rate 1 mL/min, retention time 3.6–4.0 minutes .

- Data validation : Triplicate runs with ≤5% inter-run variability. Degradation thresholds are defined as >10% deviation from initial concentration (95% confidence interval) .

Q. How does this compound interact with plasma proteins, and why is this significant?

this compound exhibits ~90% plasma protein binding, primarily to albumin, which impacts its pharmacokinetic profile:

- Methodological implication : Use equilibrium dialysis or ultrafiltration to assess free vs. bound fractions in vitro .

- Drug interactions : Co-administration with highly protein-bound drugs (e.g., warfarin) may alter efficacy due to competitive displacement .

Advanced Research Questions

Q. How can researchers design experiments to study this compound’s dopamine agonist activity in behavioral models?

A robust design includes:

- Dose-response curves : Administer escalating doses (0.1–2.0 mg/kg) in rodent models to correlate serum prolactin suppression (a dopamine D2 receptor activation biomarker) with behavioral outcomes (e.g., locomotor activity) .

- Control groups : Compare against non-deuterated pergolide and selective D1/D2 antagonists (e.g., SCH23390, raclopride) to isolate receptor-specific effects .

- Data analysis : Apply drift-diffusion modeling (DDM) to dissect parameters like drift speed and boundary distance, which reflect dopaminergic modulation of perceptual decision-making .

Q. What strategies address contradictions in metabolite identification studies for this compound?

Conflicting metabolite data may arise due to:

- Analytical variability : Use high-resolution mass spectrometry (HRMS) with isotopic pattern recognition to distinguish parent drug from metabolites (e.g., N-despropyl-pergolide, sulfoxide derivatives) .

- Species-specific metabolism : Cross-validate findings in human hepatocyte cultures vs. rodent in vivo models to identify interspecies differences .

- Outlier handling : Exclude samples with baseline prolactin levels >4 SD from the mean (as in human trials) to avoid spurious correlations .

Q. How do temperature and light exposure affect the stability of compounded this compound formulations?

Stability studies should follow:

- Storage conditions : Test aliquots at –20°C (long-term), 8°C (refrigerated), 25°C (room temperature), and 37°C (accelerated degradation) over 35 days .

- Light sensitivity : Store samples in amber vials; UV exposure at 25°C reduces stability by 15–20% within 7 days .

- Degradation kinetics : Use Arrhenius equations to predict shelf-life, assuming first-order degradation under controlled humidity .

Q. What statistical approaches resolve noise in this compound’s perceptual performance data?

Advanced methods include:

- Tri-plot analysis : Visualize χ² values for drift-diffusion model parameters (drift speed, noise, boundary distance) in 3D space to identify the best-fit model .

- One-tailed t-tests : Apply for hypothesis-driven correlations (e.g., prolactin reduction vs. visual perceptual gain, r² = 0.29, p < 0.05) .

- Power analysis : Predefine sample sizes (n ≥ 10) to detect effect sizes ≥0.8 with 80% power, adjusting for attrition .

Methodological Best Practices

- Literature review : Prioritize peer-reviewed studies on deuterated dopamine agonists and stability protocols, excluding non-academic sources (e.g., ) .

- Ethical compliance : Obtain institutional approval for animal/human studies, documenting serum prolactin monitoring and adverse event reporting .

- Data transparency : Publish raw HPLC chromatograms, stability curves, and DDM parameters as supplementary materials for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.